molecular formula C18H23NO5 B11159439 N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine

N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-isoleucine

Cat. No.: B11159439
M. Wt: 333.4 g/mol
InChI Key: MTYHBWBJOZPTDY-HWPZZCPQSA-N
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Description

2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820

Chemical Reactions Analysis

Types of Reactions

2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ascorbate, CuSO4-5H2O, and THF:H2O . The conditions often involve specific temperatures and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets 2-{[(4-ETHYL-7-HYDROXY-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

(2S,3R)-2-[(4-ethyl-7-hydroxy-2-oxochromen-8-yl)methylamino]-3-methylpentanoic acid

InChI

InChI=1S/C18H23NO5/c1-4-10(3)16(18(22)23)19-9-13-14(20)7-6-12-11(5-2)8-15(21)24-17(12)13/h6-8,10,16,19-20H,4-5,9H2,1-3H3,(H,22,23)/t10-,16+/m1/s1

InChI Key

MTYHBWBJOZPTDY-HWPZZCPQSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H]([C@H](C)CC)C(=O)O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2CNC(C(C)CC)C(=O)O)O

Origin of Product

United States

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